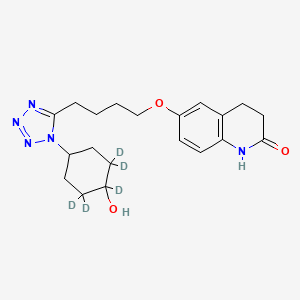
4-cis-Hydroxy Cilostazol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cis-Hydroxy Cilostazol-d5 is a deuterium-labeled derivative of 4’-trans-Hydroxy Cilostazol. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of 4-cis-Hydroxy Cilostazol-d5 involves the deuteration of 4’-trans-Hydroxy Cilostazol. This process typically includes the incorporation of deuterium into the molecular structure of the parent compound. The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. Industrial production methods would likely involve standard organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
4-cis-Hydroxy Cilostazol-d5, like its parent compound, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Aplicaciones Científicas De Investigación
4-cis-Hydroxy Cilostazol-d5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking and quantitation of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Drug Development: The compound is used as a tracer in drug development to understand the metabolic pathways and potential interactions of new drug candidates.
Biological Research: It is used in various in vitro and in vivo studies to investigate the biological effects and mechanisms of action of cilostazol and its derivatives.
Mecanismo De Acción
The mechanism of action of 4-cis-Hydroxy Cilostazol-d5 is similar to that of cilostazol. Cilostazol works by inhibiting phosphodiesterase III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
4-cis-Hydroxy Cilostazol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
4’-trans-Hydroxy Cilostazol: The non-deuterated parent compound.
Cilostazol: The original drug molecule from which these derivatives are synthesized.
Other Hydroxy Cilostazol Derivatives: Various hydroxy derivatives of cilostazol that may differ in their specific functional groups and isotopic labeling.
Propiedades
Fórmula molecular |
C20H27N5O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D |
Clave InChI |
KFXNZXLUGHLDBB-IYMOSOEYSA-N |
SMILES isomérico |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)[2H] |
SMILES canónico |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


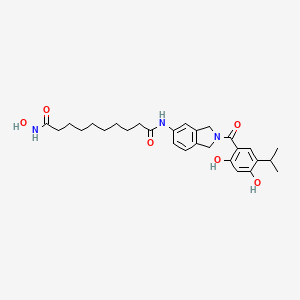
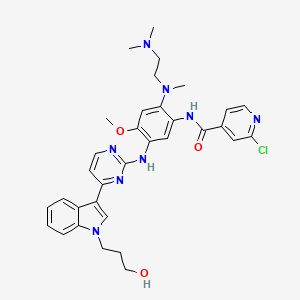

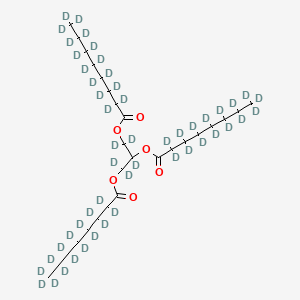

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
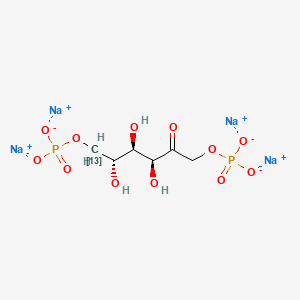
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
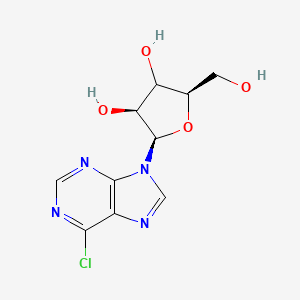

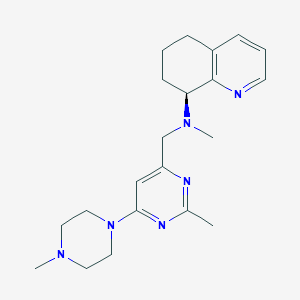
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

